molecular formula C13H13N3O B2555551 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide CAS No. 120446-09-5

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide

Cat. No.: B2555551
CAS No.: 120446-09-5
M. Wt: 227.267
InChI Key: BJGJUPAEKVEHJQ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 1-naphthaldehyde with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives with altered functional groups .

Scientific Research Applications

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide is unique due to its specific structural features, which include a naphthalene ring and a hydrazine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Biological Activity

2-(1-(Naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide, with the chemical formula C13H13N3O and CAS number 120446-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated its antibacterial, antifungal, and anticancer properties, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound features a naphthalene moiety linked to an ethylidene hydrazine carboxamide structure, which contributes to its biological properties. The structural representation can be summarized as follows:

  • Molecular Formula : C13H13N3O
  • IUPAC Name : (E)-2-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carboxamide
  • Molecular Weight : 227.27 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial effects of this compound against various bacterial strains. For instance, research indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Methicillin-resistant S. aureus (MRSA)MBIC 62.216 - 124.432 μg/mL

The mechanism of action appears to involve the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies indicate that it can inhibit biofilm formation in Candida albicans, a common fungal pathogen.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicansIC50 > 50 μg/mL
Biofilm InhibitionMBIC 31.108 - 62.216 μg/mL

These findings suggest that the compound may interfere with fungal cell adhesion mechanisms, potentially through quorum sensing pathways .

Anticancer Potential

The anticancer properties of hydrazone derivatives, including those related to naphthalene structures, have been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in breast and colon cancer cell lines.

Case Study: Cytotoxicity Assessment

A study involving structural analogs revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 µM to 30 µM, depending on the specific structural modifications made .

Mechanistic Insights

Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to form hydrogen bonds with target biomolecules, leading to significant alterations in their functional states. Molecular docking studies have provided insights into its binding affinities and interactions with key enzymes involved in bacterial and fungal metabolism.

Properties

IUPAC Name

[(E)-1-naphthalen-1-ylethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGJUPAEKVEHJQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.